Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate
CAS No.: 868230-65-3
Cat. No.: VC4721814
Molecular Formula: C16H10Cl2N2O3S
Molecular Weight: 381.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868230-65-3 |
|---|---|
| Molecular Formula | C16H10Cl2N2O3S |
| Molecular Weight | 381.23 |
| IUPAC Name | methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
| Standard InChI | InChI=1S/C16H10Cl2N2O3S/c1-23-15(22)9-4-2-8(3-5-9)14(21)20-16-19-13-11(24-16)7-6-10(17)12(13)18/h2-7H,1H3,(H,19,20,21) |
| Standard InChI Key | QTUXEHSEWHHHQQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Introduction
Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a compound that belongs to the benzothiazole derivative class, which is known for its diverse biological activities. Despite the lack of specific information on this compound in the provided search results, benzothiazole derivatives generally exhibit significant potential in medicinal chemistry due to their antitumor, antimicrobial, and anti-inflammatory properties.
Biological Activities
Benzothiazole derivatives are extensively studied for their biological activities:
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Antitumor Activity: These compounds often inhibit cell proliferation through mechanisms such as apoptosis and disruption of cell cycle progression. For example, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has shown efficacy against leukemia and lymphoma cell lines.
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Antimicrobial Activity: The presence of chlorine substituents can enhance binding affinity to bacterial DNA, contributing to antibacterial activity. Additionally, these compounds may exhibit antifungal properties by inhibiting key metabolic pathways in fungi.
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Anti-inflammatory Activity: Benzothiazole derivatives are recognized for their anti-inflammatory effects, which could be beneficial in treating conditions involving inflammation.
Research Findings and Case Studies
While specific data on Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate is not available, related compounds have demonstrated significant biological activity:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 (Lung Cancer) | 8.78 ± 3.62 | 19.94 ± 2.19 |
| NCI-H358 | 6.68 ± 15 | 11.27 ± 0.49 |
| HCC827 | 9.48 ± 1.15 | Not tested |
These results are from a related compound and illustrate the potential efficacy of benzothiazole derivatives against various cancer cell lines.
Synthesis and Applications
The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazole amines with appropriate carboxylic acid derivatives. Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate would likely be synthesized using similar methods, involving the reaction of 4,5-dichloro-1,3-benzothiazol-2-amine with methyl 4-chlorobenzoate or a related compound.
Safety and Toxicological Considerations
Toxicological assessments are crucial for understanding the safety profile of benzothiazole derivatives. While these compounds exhibit potent biological activity, they require careful evaluation to mitigate potential risks to human health and the environment. Proper handling and application guidelines are necessary to ensure safety.
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